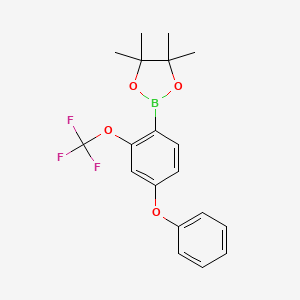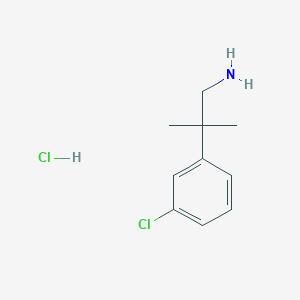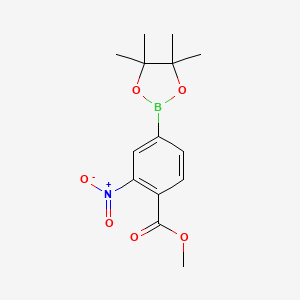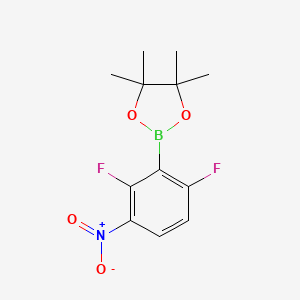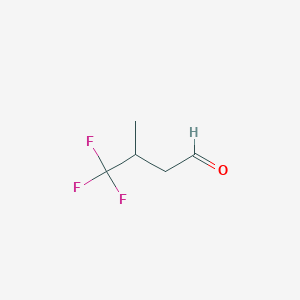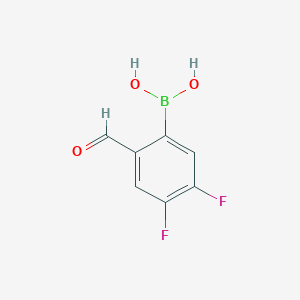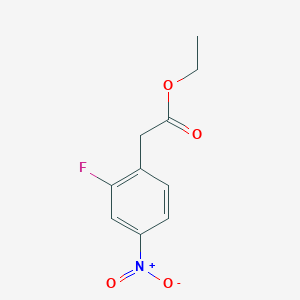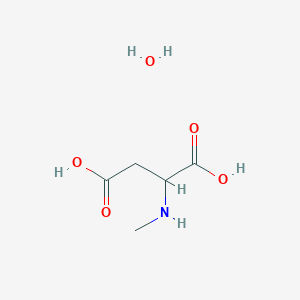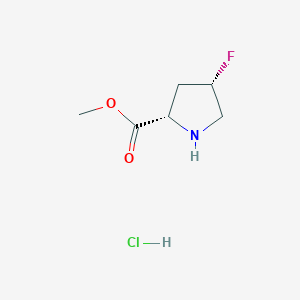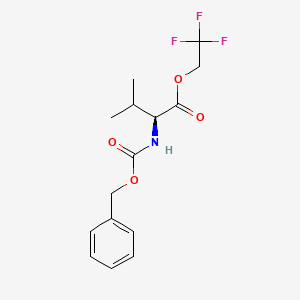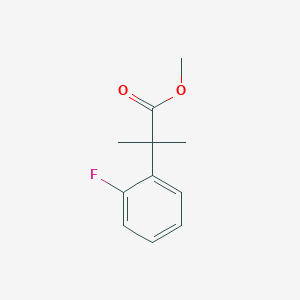
Methyl 2-(2-fluorophenyl)-2-methylpropanoate
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(2-fluorophenyl)-2-methylpropanoate” were not found, there are related studies that might be of interest. For instance, a research paper discusses the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . Another study discusses the use of ketoreductases in performing chiral selective reduction .Molecular Structure Analysis
The molecular structure of a similar compound, “[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile”, has been reported. It has a molecular formula of C11H7FN2O, an average mass of 202.184 Da, and a monoisotopic mass of 202.054245 Da .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(2-fluorophenyl)-2-methylpropanoate” were not found, a review describes recent advances in difluoromethylation processes based on X–CF2H bond formation . Another study discusses the use of ketoreductases in performing chiral selective reduction .Applications De Recherche Scientifique
1. Ketoreductase-assisted synthesis
- Application Summary : This compound is used in the synthesis of chiral selective tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate .
- Methods of Application : The process involves the use of ketoreductases capable of performing chiral selective reduction . Optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .
- Results : The process achieved >99% chiral selectivity and 99.4% conversion . The product yield was 85% with respect to the product formed after reaction .
2. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives, which may include compounds similar to “Methyl 2-(2-fluorophenyl)-2-methylpropanoate”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The methods of application vary widely depending on the specific biological activity being targeted .
- Results : The results also vary widely, but in general, indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
3. Synthesis of Complex Molecules
- Application Summary : Methyl {4-[2-(2-fluorophenyl)-4-hydroxy-5-oxo-3-(3-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetate is a complex molecule that can be synthesized for various research purposes .
- Methods of Application : The synthesis of such complex molecules often involves multiple steps, each requiring careful control of reaction conditions .
- Results : The exact results would depend on the specific goals of the research .
4. Pharmaceutical Research
- Application Summary : N-(4-FLUOROPHENYL)-4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a compound with a similar structure that is used in pharmaceutical research .
- Methods of Application : This compound can be synthesized and tested for various biological activities .
- Results : The results would depend on the specific biological activities being targeted .
5. Synthesis of Complex Molecules
- Application Summary : Methyl {4-[2-(2-fluorophenyl)-4-hydroxy-5-oxo-3-(3-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetate is a complex molecule that can be synthesized for various research purposes .
- Methods of Application : The synthesis of such complex molecules often involves multiple steps, each requiring careful control of reaction conditions .
- Results : The exact results would depend on the specific goals of the research .
6. Pharmaceutical Research
- Application Summary : N-(4-FLUOROPHENYL)-4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a compound with a similar structure that is used in pharmaceutical research .
- Methods of Application : This compound can be synthesized and tested for various biological activities .
- Results : The results would depend on the specific biological activities being targeted .
Safety And Hazards
While specific safety and hazard information for “Methyl 2-(2-fluorophenyl)-2-methylpropanoate” was not found, general safety measures for handling similar compounds include using personal protective equipment, avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .
Orientations Futures
The field of difluoromethylation, which may be relevant to “Methyl 2-(2-fluorophenyl)-2-methylpropanoate”, has seen significant advances in recent years. This includes the development of metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Future research in this area could potentially involve “Methyl 2-(2-fluorophenyl)-2-methylpropanoate”.
Propriétés
IUPAC Name |
methyl 2-(2-fluorophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXWKJKRFOKJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726301 | |
| Record name | Methyl 2-(2-fluorophenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-fluorophenyl)-2-methylpropanoate | |
CAS RN |
861901-19-1 | |
| Record name | Methyl 2-(2-fluorophenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



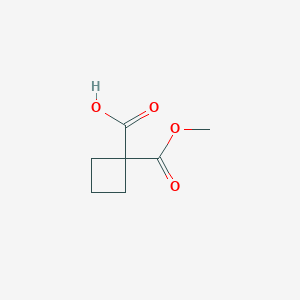
![Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-](/img/structure/B1426018.png)
